molecular formula C6H6N4O2S B12927777 4-Amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile CAS No. 98198-13-1

4-Amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile

Cat. No.: B12927777
CAS No.: 98198-13-1
M. Wt: 198.21 g/mol
InChI Key: VZIQPIVSULONLH-UHFFFAOYSA-N
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Description

4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, particularly as components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-amino-2-chloropyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with a cyanating agent like sodium cyanide to introduce the carbonitrile group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods often involve rigorous purification steps, including recrystallization and chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may act as an inhibitor of tyrosine kinases by mimicking ATP and binding to the active site of the enzyme. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methyl-pyrimidine-5-carbonitrile
  • 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile
  • 4-Amino-2-(methylsulfonyl)-6-arylpyrimidine-5-carbonitrile

Uniqueness

4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile is unique due to the presence of both the amino and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .

Properties

CAS No.

98198-13-1

Molecular Formula

C6H6N4O2S

Molecular Weight

198.21 g/mol

IUPAC Name

4-amino-2-methylsulfonylpyrimidine-5-carbonitrile

InChI

InChI=1S/C6H6N4O2S/c1-13(11,12)6-9-3-4(2-7)5(8)10-6/h3H,1H3,(H2,8,9,10)

InChI Key

VZIQPIVSULONLH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)N)C#N

Origin of Product

United States

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